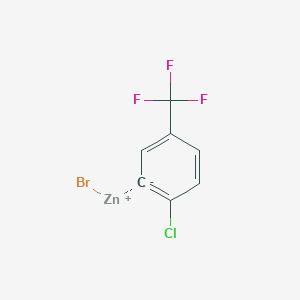
2-Chloro-5-(trifluoromethyl)phenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-5-(trifluoromethyl)iodobenzene with zinc dust in the presence of a catalytic amount of a copper(I) salt. The reaction is carried out in tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the formation of the organozinc compound is complete.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-(trifluoromethyl)phenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a new carbon-carbon bond.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving 2-Chloro-5-(trifluoromethyl)phenylzinc bromide include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for the modification of biomolecules, enabling the study of biological processes at the molecular level.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of fluorinated compounds with enhanced biological activity.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to introduce trifluoromethyl groups into organic molecules.
Mechanism of Action
The mechanism by which 2-Chloro-5-(trifluoromethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and cross-coupling reactions, to form new carbon-carbon bonds. The presence of the trifluoromethyl group enhances the reactivity and stability of the organozinc reagent, facilitating its use in a wide range of synthetic applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-pyridylzinc bromide: Another organozinc reagent used in cross-coupling reactions.
2-Chloro-5-(trifluoromethyl)iodobenzene: A precursor in the synthesis of 2-Chloro-5-(trifluoromethyl)phenylzinc bromide.
2-Chloro-5-(trifluoromethyl)phenylmagnesium bromide: A Grignard reagent with similar reactivity but different properties.
Uniqueness
2-Chloro-5-(trifluoromethyl)phenylzinc bromide is unique due to the presence of the trifluoromethyl group, which imparts enhanced reactivity and stability. This makes it a valuable tool in synthetic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Properties
Molecular Formula |
C7H3BrClF3Zn |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-5(2-4-6)7(9,10)11;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
PPTJQENGFHPQMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1C(F)(F)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















